
2-Chloro-3-fluoroaniline
Overview
Description
2-Chloro-3-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the second and third positions, respectively. This compound is a clear, almost colorless liquid with a hint of lime color. It is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoroaniline can be synthesized through several methods. One common route involves the chlorination of 3-fluoronitrobenzene to produce 2-chloro-3-fluoronitrobenzene, followed by the reduction of the nitro group to an amino group. The reduction can be achieved using reducing agents such as tin chloride or iron powder .
Another method involves the direct nucleophilic substitution of 2-chloroaniline with a fluorinating agent under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Bromination Reactions
2-Chloro-3-fluoroaniline undergoes bromination at the para position relative to the amino group when treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF). This reaction proceeds under mild conditions (0–35°C) with high regioselectivity .
Example Reaction:
Parameter | Value | Source |
---|---|---|
Reagent | NBS (1.0–1.2 equiv) | |
Solvent | DMF (30–65 wt%) | |
Temperature | 0–35°C | |
Reaction Time | 1–5 hours | |
Yield | 96.3% (molar) |
Key Findings:
- Bromination occurs exclusively at the NH₂-adjacent position due to directing effects .
- Excess NBS (>1.2 equiv) leads to di-brominated byproducts .
Diazotization and Deaminization
The amino group undergoes diazotization with sodium nitrite (NaNO₂) in acidic media, followed by deaminization using reagents like isopropyl alcohol (Virahol) to form aryl halides .
Example Reaction:
Parameter | Value | Source |
---|---|---|
Diazotizing Agent | NaNO₂ (30 wt% in H₂SO₄) | |
Catalyst | CuCl | |
Reaction Temperature | 80°C (reflux) | |
Yield | 50.6% (over two steps) |
Key Findings:
- Virahol improves selectivity compared to ethanol by reducing side reactions .
- Cuprous chloride accelerates the deaminization step .
Coupling Reactions
The amino group facilitates Buchwald-Hartwig coupling with aryl halides under palladium catalysis, forming biaryl amines .
Example Reaction:
Parameter | Value | Source |
---|---|---|
Solvent | Acetic acid | |
Base | Triethylamine | |
Reaction Time | 48 hours | |
Yield | 94% |
Key Findings:
- Electron-deficient heterocycles (e.g., quinazolines) couple efficiently with this compound .
- Steric hindrance from chloro and fluoro substituents slows reaction kinetics .
Acetylation Reactions
The amino group reacts with acyl chlorides to form amides, a common protection strategy .
Example Reaction:
Parameter | Value | Source |
---|---|---|
Reagent | 2-Chloroacetyl chloride | |
Solvent | EtOH/H₂O (1:1) | |
Purity | >99.5% (by GC) | |
Yield | 98.8% |
Key Findings:
- No catalyst required due to the high nucleophilicity of the aromatic amine .
- Crystallization from EtOH/H₂O yields high-purity products .
Catalytic Dehalogenation
Hydrogenation with Pd/C removes bromine substituents while retaining chloro and fluoro groups .
Example Reaction:
Parameter | Value | Source |
---|---|---|
Catalyst | 5% Pd/C | |
Temperature | 50–60°C | |
Pressure | 1.5 MPa H₂ | |
Yield | 65.3% |
Key Findings:
- Triethylamine enhances debromination efficiency by neutralizing HBr byproducts .
- Chloro and fluoro substituents remain intact under these conditions .
Comparative Reactivity of Substituents
The electron-withdrawing effects of Cl and F substituents direct electrophilic attacks as follows:
Scientific Research Applications
2-Chloro-3-fluoroaniline has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is used in the synthesis of materials with specific properties, such as conductive and emissive materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of chlorine and fluorine atoms in the benzene ring influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Similar structure but lacks the fluorine atom.
3-Fluoroaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-fluoroaniline: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness
2-Chloro-3-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which influence its chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
2-Chloro-3-fluoroaniline (C6H5ClFN) is an aromatic amine compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological studies.
This compound is characterized by the presence of chlorine and fluorine substituents on the aniline ring, which significantly influence its reactivity and biological properties. The synthesis of this compound can be achieved through various methods, including halogenation reactions involving protected anilines under controlled conditions. These methods often utilize copper catalysts to facilitate the ortho-halogenation process, which is crucial for obtaining high yields of the desired product .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. SAR studies indicate that the introduction of halogen substituents can enhance or diminish the compound's pharmacological properties. For instance, modifications in the position and type of halogens can lead to significant changes in receptor binding affinity and selectivity. This is exemplified by studies showing that specific halide substitutions can optimize antagonistic activities against P2X3 receptors, which are implicated in pain pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating its effects in combination with conventional antibiotics like ciprofloxacin showed enhanced efficacy against bacterial strains, suggesting a potential role as an adjuvant in antibiotic therapy . The cytotoxicity and mutagenicity profiles also indicate favorable parameters for further in vivo studies.
Environmental Impact and Biodegradation
The biodegradability of this compound has been investigated within mixed microbial cultures. Studies reveal that while it exhibits relatively poor biodegradability compared to other anilines, certain bacterial consortia can effectively degrade this compound under aerobic conditions. This highlights its environmental persistence and the need for effective bioremediation strategies .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Cordeiro et al. (2020) | Antimicrobial | Enhanced efficacy with ciprofloxacin |
SAR Studies (2022) | P2X3 Receptor Antagonism | Modifications improved selectivity |
Biodegradation Study (2021) | Environmental Impact | Poor biodegradability; effective microbial degradation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-3-fluoroaniline, and what are their advantages/limitations?
- Answer : The synthesis of this compound (CAS RN: 21397-08-0) typically involves halogenation and amination steps. A plausible route is the nucleophilic substitution of a precursor like 2-nitro-3-fluorochlorobenzene, followed by reduction of the nitro group. For example, catalytic hydrogenation or Fe/HCl reduction can yield the aniline derivative. Key considerations include:
- Regioselectivity : Fluorine’s strong electron-withdrawing effect directs substitution to specific positions, but steric hindrance from chlorine may require optimized reaction conditions.
- Purification : Distillation (bp: ~210.3°C) or recrystallization is often used, given its molecular weight (145.56 g/mol) and moderate polarity .
- Limitations : Competing side reactions (e.g., dehalogenation) may occur under harsh conditions, necessitating controlled temperatures and catalysts.
Q. How is this compound characterized using spectroscopic methods?
- Answer : Key characterization techniques include:
- NMR : H and F NMR identify substituent positions and electronic environments. For instance, fluorine’s deshielding effect shifts signals downfield.
- Mass Spectrometry : Molecular ion peaks at m/z 145-146 confirm the molecular weight, while fragmentation patterns distinguish chlorine and fluorine isotopes.
- IR Spectroscopy : N-H stretching (~3400 cm) and C-Cl/C-F vibrations (700-800 cm) provide structural confirmation.
- Chromatography : HPLC or GC-MS (retention time ~3-5 min under standard conditions) ensures purity (>97% as per commercial standards) .
Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?
- Answer : Critical properties include:
- Boiling Point : 210.3°C (requires high-temperature distillation setups).
- Density : ~1.3 g/cm (affects solvent selection for extractions).
- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : Light-sensitive; storage in amber vials under inert atmosphere is recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Answer : DFT methods (e.g., B3LYP hybrid functionals) model the molecule’s electronic structure by calculating:
- HOMO-LUMO gaps : To predict reactivity and charge-transfer behavior.
- Electrostatic potential maps : Visualize electron-deficient regions (near Cl/F) for nucleophilic attack.
- Vibrational frequencies : Validate experimental IR/Raman data (e.g., C-F stretching at ~1100 cm).
- Thermochemical accuracy : Becke’s exchange-correlation functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies, critical for thermodynamic studies .
Q. What experimental and computational strategies are recommended to resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Contradictions (e.g., conflicting F NMR shifts) can arise from solvent effects or impurities. Mitigation strategies:
- Control experiments : Repeat synthesis/purification to rule out byproducts.
- DFT benchmarking : Compare computed vs. observed spectra to identify anomalies.
- Multi-technique validation : Cross-validate NMR, MS, and X-ray crystallography (if crystals are obtainable).
- Meta-analysis : Review literature on analogous compounds (e.g., 3-Chloro-4-fluoroaniline, CAS RN: 367-21-5) to identify trends in substituent effects .
Q. How does the steric and electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer :
- Electronic effects : Fluorine’s electronegativity deactivates the ring, slowing electrophilic substitution but enhancing oxidative coupling.
- Steric effects : Chlorine at the ortho position hinders access to the amine group, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions.
- Case study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at 80-100°C in toluene, yielding biaryl derivatives with >80% yield under optimized conditions .
Properties
IUPAC Name |
2-chloro-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIADFDXOCBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175659 | |
Record name | 2-Chloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21397-08-0 | |
Record name | 2-Chloro-3-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21397-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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